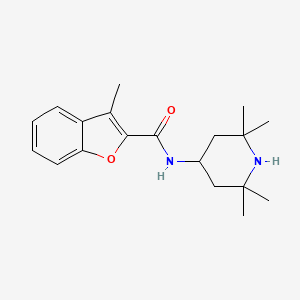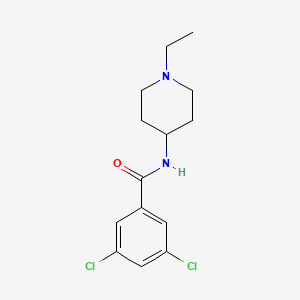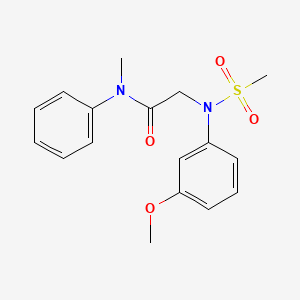![molecular formula C19H19NO3 B4657784 8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4657784.png)
8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline
Overview
Description
8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline, also known as LY294002, is a selective inhibitor of phosphoinositide 3-kinase (PI3K) that has been widely used in scientific research. PI3K is a key enzyme involved in the regulation of cell growth, proliferation, and survival, and its dysregulation has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline selectively inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the activation of Akt and mTOR, and the induction of apoptosis and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, and to reduce inflammation and oxidative stress in various tissues. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline is a highly selective and potent inhibitor of PI3K, and has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes and diseases. However, it has some limitations in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
Future Directions
There are several future directions for the research and development of 8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline and related compounds. One direction is to develop more potent and selective inhibitors of PI3K that can overcome the limitations of this compound and have improved efficacy and safety profiles. Another direction is to study the role of PI3K signaling pathway in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases, and to develop new treatments based on this pathway. Finally, there is a need to study the potential side effects and toxicity of PI3K inhibitors in vivo, and to develop strategies to minimize their adverse effects.
Scientific Research Applications
8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been used to study the role of PI3K in insulin signaling and glucose metabolism, and to develop new treatments for diabetes and obesity. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
8-[2-(3-methoxyphenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-9-10-15-5-3-8-18(19(15)20-14)23-12-11-22-17-7-4-6-16(13-17)21-2/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEIKSMKDKDIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC(=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-morpholinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4657706.png)
![3-(2-methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657713.png)
![isopropyl 3-[({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4657723.png)
![8-[(4-chloro-3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4657727.png)

![N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4657742.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4657746.png)



![N-cyclohexyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide](/img/structure/B4657792.png)
![6-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4657795.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4657798.png)
